molecular formula C22H27ClN2O B13735889 1-Benzyl-3-methyl-3-piperidin-1-ylmethyl-2-indolinone hydrochloride CAS No. 34943-93-6

1-Benzyl-3-methyl-3-piperidin-1-ylmethyl-2-indolinone hydrochloride

Cat. No.: B13735889
CAS No.: 34943-93-6
M. Wt: 370.9 g/mol
InChI Key: ZVAXSEAMVSGYCP-UHFFFAOYSA-N
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Description

1-Benzyl-3-methyl-3-piperidin-1-ylmethyl-2-indolinone hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-Benzyl-3-methyl-3-piperidin-1-ylmethyl-2-indolinone hydrochloride involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole derivative, which can then be further modified to obtain the desired compound. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the process for large-scale production.

Chemical Reactions Analysis

1-Benzyl-3-methyl-3-piperidin-1-ylmethyl-2-indolinone hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methyl-3-piperidin-1-ylmethyl-2-indolinone hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The piperidine moiety enhances its pharmacological activity by facilitating interactions with enzymes and other proteins . These interactions can lead to the modulation of cellular signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

1-Benzyl-3-methyl-3-piperidin-1-ylmethyl-2-indolinone hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the indole and piperidine moieties, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

34943-93-6

Molecular Formula

C22H27ClN2O

Molecular Weight

370.9 g/mol

IUPAC Name

1-benzyl-3-methyl-3-(piperidin-1-ylmethyl)indol-2-one;hydrochloride

InChI

InChI=1S/C22H26N2O.ClH/c1-22(17-23-14-8-3-9-15-23)19-12-6-7-13-20(19)24(21(22)25)16-18-10-4-2-5-11-18;/h2,4-7,10-13H,3,8-9,14-17H2,1H3;1H

InChI Key

ZVAXSEAMVSGYCP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)CN4CCCCC4.Cl

Origin of Product

United States

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